

Spectral Analysis of Methyl 2,4-difluoro-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2,4-difluoro-5-nitrobenzoate**

Cat. No.: **B146560**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **Methyl 2,4-difluoro-5-nitrobenzoate**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. The provided experimental protocols are generalized and serve as a starting point for laboratory investigation.

Chemical Structure and Properties

- IUPAC Name: **Methyl 2,4-difluoro-5-nitrobenzoate**
- CAS Number: 125568-71-0[\[1\]](#)
- Molecular Formula: C₈H₅F₂NO₄[\[1\]](#)
- Molecular Weight: 217.13 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: White to brown crystalline powder[\[3\]](#)
- Melting Point: 73.0 - 83.0 °C[\[3\]](#)

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2,4-difluoro-5-nitrobenzoate**.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester group. The electron-withdrawing nature of the nitro group and the fluorine atoms will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-6 (Aromatic)	~ 8.3 - 8.5	Doublet of doublets (dd)	JHF ≈ 8-10, JHH ≈ 2-3	1H
H-3 (Aromatic)	~ 7.4 - 7.6	Doublet of doublets (dd)	JHF ≈ 10-12, JHH ≈ 2-3	1H
-OCH ₃ (Ester)	~ 3.9 - 4.0	Singlet (s)	N/A	3H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon of the ester appearing significantly downfield.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ester)	~ 163 - 165
C-F (C-2, C-4)	~ 150 - 160 (with C-F coupling)
C-NO ₂ (C-5)	~ 140 - 145
Aromatic C-H (C-3, C-6)	~ 115 - 125
Aromatic C-COOCH ₃ (C-1)	~ 120 - 130
-OCH ₃ (Ester)	~ 52 - 54

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

Fluorine Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
F at C-2	-110 to -120	Doublet of doublets (dd)	JFF ≈ 20-30, JFH ≈ 8-10
F at C-4	-130 to -140	Doublet of doublets (dd)	JFF ≈ 20-30, JFH ≈ 10-12

Predicted IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H (Aromatic)	3100 - 3000	Medium
C-H (Methyl)	2960 - 2850	Medium
C=O (Ester)	1735 - 1715	Strong
N-O (Nitro, asymmetric)	1550 - 1515	Strong
N-O (Nitro, symmetric)	1360 - 1335	Strong
C-F (Aromatic)	1250 - 1100	Strong
C-O (Ester)	1300 - 1200	Strong

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Ion	Predicted m/z	Description
[M] ⁺	217.02	Molecular Ion
[M - OCH ₃] ⁺	186.01	Loss of methoxy radical
[M - NO ₂] ⁺	171.02	Loss of nitro group
[M - COOCH ₃] ⁺	158.01	Loss of methyl ester group

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

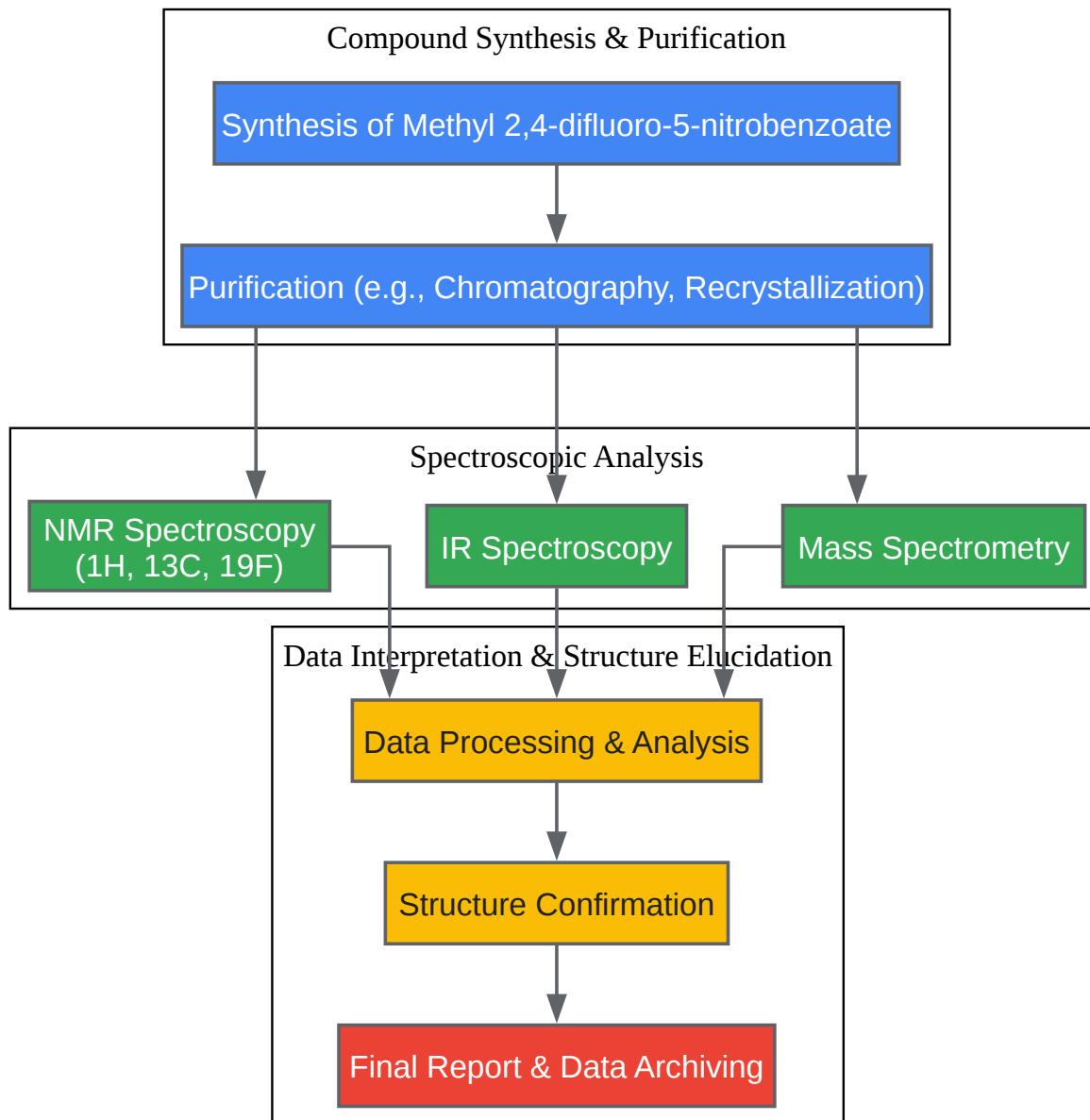
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2,4-difluoro-5-nitrobenzoate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[4]

Filter the solution into a clean NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
 - ^{19}F NMR: Acquire the spectrum using a suitable pulse sequence for fluorine nuclei.

Infrared (IR) Spectroscopy


- Sample Preparation: For a solid sample, the thin solid film method is commonly used. Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[5]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}).[6]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a suitable volatile solvent such as methanol or acetonitrile.[7]
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[8][9]
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.[10]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a novel or synthesized organic compound like **Methyl 2,4-difluoro-5-nitrobenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectral analysis of **Methyl 2,4-difluoro-5-nitrobenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Methyl 4,5-difluoro-2-nitrobenzoate | C8H5F2NO4 | CID 21928432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,4-Difluoro-5-nitrobenzoate | 125568-71-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectral Analysis of Methyl 2,4-difluoro-5-nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146560#methyl-2-4-difluoro-5-nitrobenzoate-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com